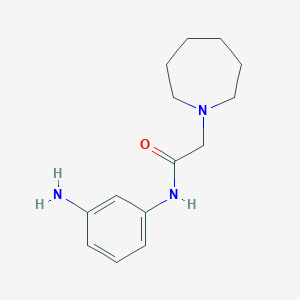

N-(3-aminophenyl)-2-(azepan-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(azepan-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-12-6-5-7-13(10-12)16-14(18)11-17-8-3-1-2-4-9-17/h5-7,10H,1-4,8-9,11,15H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJJXBMTHUXEEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Chemical Derivatization of N 3 Aminophenyl 2 Azepan 1 Yl Acetamide

Established Synthetic Routes and Reaction Optimizations

The synthesis of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide is not extensively detailed in publicly accessible literature as a standalone procedure. However, a highly plausible and established route can be constructed based on standard organic chemistry transformations and analogous syntheses reported for similar structures. The most logical approach involves a two-step sequence: initial N-acylation of a substituted aniline (B41778) followed by the reduction of a nitro group.

A common strategy begins with the chloroacetylation of 3-nitroaniline. This intermediate, 2-chloro-N-(3-nitrophenyl)acetamide, serves as an electrophilic substrate for nucleophilic substitution by azepane to form 2-(azepan-1-yl)-N-(3-nitrophenyl)acetamide. The final step involves the selective reduction of the nitro group to the corresponding primary amine, yielding the target compound.

Key Precursors and Reaction Conditions

The successful synthesis of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide relies on the careful selection of precursors and optimization of reaction conditions for each step.

Step 1: Synthesis of 2-(azepan-1-yl)-N-(3-nitrophenyl)acetamide

This step is typically a two-part process involving the formation of an α-halo-acetamide intermediate, followed by nucleophilic substitution.

Part A: Chloroacetylation of 3-nitroaniline: The synthesis begins with the acylation of 3-nitroaniline with chloroacetyl chloride. This reaction is generally performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.

Part B: Nucleophilic Substitution: The resulting 2-chloro-N-(3-nitrophenyl)acetamide is then reacted with azepane. This substitution is often carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). A base like potassium carbonate (K2CO3) is typically added to act as an acid scavenger.

Step 2: Reduction of 2-(azepan-1-yl)-N-(3-nitrophenyl)acetamide

The final step is the reduction of the aromatic nitro group to an amine. This is a classic transformation with several reliable methods. researchgate.net

Catalytic Hydrogenation: This is often the cleanest method, utilizing catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO2) under an atmosphere of hydrogen gas. The reaction is typically run in solvents like ethanol, methanol, or ethyl acetate.

Metal-Acid Reduction: A common and effective method involves the use of metals in acidic conditions. Reagents such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid (HCl), or iron (Fe) powder in acetic acid or HCl, are widely used for this purpose. researchgate.net These reactions are robust but may require more extensive workup and purification compared to catalytic hydrogenation. researchgate.netresearchgate.net

The table below summarizes the key components and conditions for this synthetic route.

Table 1: Key Precursors and Reaction Conditions for Synthesis| Step | Precursors | Reagents & Solvents | Typical Conditions |

|---|---|---|---|

| 1A. Chloroacetylation | 3-Nitroaniline, Chloroacetyl chloride | Triethylamine (TEA), Dichloromethane (DCM) | 0 °C to room temperature |

| 1B. Substitution | 2-chloro-N-(3-nitrophenyl)acetamide, Azepane | Potassium Carbonate (K2CO3), Acetonitrile | Room temperature to reflux |

| 2. Nitro Reduction | 2-(azepan-1-yl)-N-(3-nitrophenyl)acetamide | Option A: H2, Pd/C, EthanolOption B: SnCl2·2H2O, HCl, Ethanol | A: Room temp, 1-3 atm H2B: Reflux |

Yield Enhancement and Purification Techniques for Research Scale

On a research scale, maximizing yield and ensuring high purity are critical. For the acylation and substitution steps, yields can be enhanced by carefully controlling stoichiometry—using a slight excess of the amine or acylating agent can drive the reaction to completion. Temperature control is also crucial to minimize side reactions.

Purification of the intermediates and the final product is typically achieved through standard laboratory techniques:

Extraction: Liquid-liquid extraction is used during the workup to remove inorganic salts and water-soluble impurities.

Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product, effectively separating the desired compound from unreacted starting materials and byproducts. A gradient of solvents, such as hexane and ethyl acetate or dichloromethane and methanol, is often employed.

Recrystallization: For solid compounds, recrystallization from a suitable solvent system can be an effective final step to obtain highly pure crystalline material.

Design and Synthesis of Structural Analogs for Research Probes

The development of structural analogs of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide is essential for creating research probes to investigate biological pathways and for structure-activity relationship (SAR) studies. researchgate.net Modifications can be systematically introduced at three key positions: the azepane ring, the aminophenyl moiety, and the amide linker.

Modifications on the Azepane Ring System

The seven-membered azepane ring offers significant opportunities for structural modification to alter the compound's steric and electronic properties. researchgate.net

Ring Substitution: Introducing substituents at various positions on the azepane ring is a primary strategy. This can be achieved by using pre-functionalized azepane precursors in the main synthetic route. For example, hydroxylated azepanes can be synthesized and incorporated to enhance polarity and potential hydrogen bonding interactions. nih.gov Modern catalytic methods, such as copper-catalyzed reactions of allenynes, allow for the synthesis of azepanes with unique substitution patterns, including trifluoromethyl groups. nih.gov

Ring Size Variation: Homologs with different ring sizes, such as piperidine (B6355638) (6-membered) or azocane (8-membered), can be synthesized to probe the optimal ring conformation for biological activity.

Fused Ring Systems: Bicyclic analogs can be created where the azepane ring is fused to another ring system, introducing conformational rigidity.

Functionalization of the Aminophenyl Moiety

The aminophenyl group is another key site for derivatization, allowing for fine-tuning of electronic properties and providing handles for conjugation. researchgate.net

Aromatic Substitution: Substituents such as halogens, alkyl, alkoxy, or trifluoromethyl groups can be introduced onto the phenyl ring. This is typically achieved by starting with an appropriately substituted 3-nitroaniline precursor. These modifications can influence the compound's lipophilicity, metabolic stability, and binding interactions.

Amino Group Derivatization: The primary amino group of the final product is a versatile functional handle. It can be alkylated, acylated, or converted into a sulfonamide to explore interactions with biological targets. researchgate.net For instance, reaction with various isocyanates or sulfonyl chlorides can generate a library of urea or sulfonamide derivatives, respectively.

Amide Linkage Substitutions and Isosteric Replacements

The amide bond, while crucial for the structure, can be susceptible to enzymatic hydrolysis. Replacing it with a bioisostere can improve metabolic stability and pharmacokinetic properties while maintaining or enhancing biological activity. sci-hub.se

An isostere is a functional group that mimics the physicochemical properties of the original group. cambridgemedchemconsulting.com A wide variety of amide bond isosteres have been developed and utilized in medicinal chemistry. sci-hub.senih.gov

Table 2: Common Amide Bond Isosteres

| Isostere Class | Example Structure | Key Features |

|---|---|---|

| Heterocycles | 1,2,3-Triazole | Metabolically stable, maintains H-bonding potential, synthetically accessible via "click chemistry". cambridgemedchemconsulting.com |

| 1,2,4-Oxadiazole | Rigid, polar, can act as a hydrogen bond acceptor. nih.gov | |

| Reduced Amides | Trifluoroethylamine (-CH2-NF-CF3) | Mimics the transition state of amide hydrolysis, increases metabolic stability. |

| Alkenes | Fluoroalkene (-CF=CH-) | Introduces conformational restriction and alters electronic properties. |

| Other Linkers | Sulfonamide (-SO2-NH-) | Geometrically similar to amides but generally more resistant to hydrolysis. |

The synthesis of these analogs involves replacing the amide-forming step with reactions that construct the desired isostere. For example, a 1,2,3-triazole linker can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. cambridgemedchemconsulting.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation for N 3 Aminophenyl 2 Azepan 1 Yl Acetamide and Its Analogs

Elucidation of Key Pharmacophoric Features for Molecular Interactions

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govnih.gov A typical pharmacophore model for a compound like N-(3-aminophenyl)-2-(azepan-1-yl)acetamide would likely include hydrogen bond donors (from the amino and amide groups), hydrogen bond acceptors (the amide carbonyl and the azepane nitrogen), and a hydrophobic/aromatic region (the phenyl ring). archivepp.com The precise spatial relationship between these features would be critical for its interaction with a biological target.

The development of a predictive pharmacophore model requires a set of active and inactive molecules. nih.gov From the available literature, no such dataset for N-(3-aminophenyl)-2-(azepan-1-yl)acetamide and its analogs has been published. Studies on related N-phenylacetamide and piperazine (B1678402) derivatives have successfully employed pharmacophore modeling to identify key features for their respective biological targets, such as enzyme inhibition or receptor binding. nih.govresearchgate.net However, these models are specific to their chemical series and cannot be directly extrapolated to the azepane-containing scaffold .

Positional and Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of a compound are highly sensitive to the position and nature of substituents on its core structure. For N-(3-aminophenyl)-2-(azepan-1-yl)acetamide, key positions for modification would include:

The Phenyl Ring: The position of the amino group (currently at the 3-position) is crucial. Moving it to the 2- or 4-position would significantly alter the molecule's electronic and steric profile. Furthermore, the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at other positions on the phenyl ring would modulate properties like lipophilicity, electronic distribution, and the potential for additional interactions with a target.

The Azepane Ring: Modification of the azepane ring, for instance, by introducing substituents or altering the ring size (e.g., to a piperidine (B6355638) or pyrrolidine), would impact the compound's conformational flexibility and steric bulk. Such changes are known to have profound effects on the activity of N-substituted piperazine derivatives. nih.gov

The Acetamide (B32628) Linker: Alterations to the acetamide linker could also be explored, though this is often a more conserved element in many bioactive series.

Research on other classes of compounds, such as N-(substituted phenyl)acetamides, has demonstrated that even minor changes in substitution can lead to significant differences in biological activity. nih.gov For example, in a series of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, the nature and position of substituents on the phenyl ring were critical for their antiproliferative activity. nih.gov

Without a systematic study of such analogs of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide, it is not possible to construct a data-driven analysis of these effects.

Stereochemical Influences on Compound Interactions

The core structure of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide does not inherently possess a chiral center. However, the introduction of substituents on the azepane ring or the acetamide linker could introduce chirality. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities, a phenomenon driven by the three-dimensional nature of drug-target interactions.

Should a chiral analog of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide be synthesized, it would be imperative to separate and test the individual enantiomers or diastereomers. The biological activity of each stereoisomer would need to be assessed to understand the stereochemical requirements for target binding and efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling provides a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR study on N-(3-aminophenyl)-2-(azepan-1-yl)acetamide analogs would involve the generation of a dataset of compounds with varying substituents and their corresponding biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each analog. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, would be employed to build a predictive model.

Successful QSAR models have been developed for various classes of acetamide and sulfonamide derivatives, providing insights into the key physicochemical properties driving their biological activity. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. The absence of a synthesized and tested series of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide analogs precludes the development of any such QSAR model.

Mechanistic Investigations of N 3 Aminophenyl 2 Azepan 1 Yl Acetamide at the Molecular and Cellular Level

Target Identification and Validation Studies

Exploration of Interactions with Peptide Receptors (e.g., P2X)

No studies were found that have investigated the binding or functional interaction of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide with P2X receptors or any other peptide receptors. While the P2X receptor family is a known target for various therapeutic agents, there is no data to suggest that this specific compound has been evaluated for its activity at these receptors.

Investigation of Kinase Inhibition Profiles (e.g., Nek2) and Mode of Inhibition

There is no available research on the kinase inhibition profile of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide. Specifically, no studies have been published that assess its inhibitory activity against Nek2 or any other kinase. Consequently, information regarding its mode of inhibition is also unavailable.

Molecular Binding and Ligand-Target Interaction Characterization

Biophysical Characterization of Binding Events

In the absence of any identified molecular targets for N-(3-aminophenyl)-2-(azepan-1-yl)acetamide, there are no biophysical characterization studies available. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography have not been reported for this compound in the context of ligand-target interactions.

Enzyme Kinetics and Inhibition Mechanism Determination

As no enzymatic targets for N-(3-aminophenyl)-2-(azepan-1-yl)acetamide have been identified in the scientific literature, there are no studies on its enzyme kinetics or the determination of its inhibition mechanism.

Cellular Pathway Modulation and Biological Process Perturbations

The cellular effects of bioactive compounds are often rooted in their ability to modulate intricate signaling pathways and perturb fundamental biological processes. While direct evidence for N-(3-aminophenyl)-2-(azepan-1-yl)acetamide is unavailable, studies on related acetamide (B32628) derivatives offer insights into potential mechanisms.

Analysis of Signal Transduction Cascades

Derivatives of acetamide have been noted for their potential to interfere with signal transduction cascades, particularly those involved in inflammation and cell proliferation. For instance, certain acetamide compounds have demonstrated the ability to modulate pathways involving nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and enzymes. While speculative, a compound with the structural features of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide could potentially interact with kinases or other signaling proteins within these cascades, although empirical data is required for confirmation.

Differential Gene and Protein Expression Profiling

The biological activity of a compound is intrinsically linked to its ability to alter the expression of specific genes and proteins. For example, some acetamide derivatives have been shown to influence the expression of genes related to apoptosis and cell cycle control. nih.gov It is plausible that N-(3-aminophenyl)-2-(azepan-1-yl)acetamide could induce similar changes, potentially upregulating pro-apoptotic proteins or downregulating proteins that promote cell survival and proliferation. However, without specific studies, any such profile remains hypothetical.

Modulation of Cellular Phenotypes in Model Systems (e.g., cell cycle progression, cellular migration)

The modulation of signaling and gene expression ultimately manifests as changes in cellular behavior. Acetamide derivatives have been reported to induce cell cycle arrest at various checkpoints, thereby inhibiting uncontrolled cell division, a hallmark of cancer. nih.gov Furthermore, effects on cellular migration and invasion have been observed, suggesting a potential role in metastasis. The azepane ring, a seven-membered heterocyclic amine, is a feature of various biologically active compounds and could contribute to these cellular effects by influencing receptor binding or membrane interactions. nih.gov

Investigations into Antimicrobial Mechanisms

The structural motifs present in N-(3-aminophenyl)-2-(azepan-1-yl)acetamide, specifically the acetamide and azepane moieties, are found in various compounds with established antimicrobial properties. nih.govshd.org.rs

Disruption of Microbial Cellular Structures (e.g., cell wall, membrane)

A common mechanism of antimicrobial action is the disruption of the bacterial cell envelope. The lipophilic nature of the azepane ring could facilitate the insertion of the molecule into the lipid bilayer of bacterial membranes, leading to increased permeability and leakage of intracellular contents. This disruption of membrane integrity can be a critical step in bacterial cell death. While this is a recognized mechanism for some azepane-containing compounds, it has not been specifically demonstrated for N-(3-aminophenyl)-2-(azepan-1-yl)acetamide.

Inhibition of Essential Microbial Biochemical Pathways

Another key antimicrobial strategy is the inhibition of vital biochemical pathways within the pathogen. Acetamide derivatives have been explored as inhibitors of various microbial enzymes. nih.gov For instance, they could potentially interfere with enzymes involved in folic acid synthesis or other metabolic pathways essential for bacterial survival. The specific interactions would depend on the three-dimensional structure of the compound and its ability to fit into the active site of a target enzyme.

Interactive Data Table: Antimicrobial Activity of Related Azepine Derivatives

The following table summarizes the minimum inhibitory concentrations (MIC) of various synthesized azepine derivatives against different bacterial and fungal strains, as reported in a study on related compounds. researchgate.net This data illustrates the potential antimicrobial activity of the azepine class of molecules.

| Compound | E. coli (µg/mL) | P. hauseri (µg/mL) | P. aeruginosa (µg/mL) | S. enterica (µg/mL) | C. sporogenes (µg/mL) | S. aureus (µg/mL) | M. luteus (µg/mL) | K. rhizophila (µg/mL) | C. albicans (µg/mL) | S. cerevisiae (µg/mL) | A. brasiliensis (µg/mL) |

| 8 | 39 | 39 | 39 | 78 | 78 | 39 | 39 | 39 | 2500 | 156 | 1250 |

| 9 | 1250 | 1250 | 1250 | 1250 | 625 | 1250 | 1250 | 2500 | 2500 | 1250 | 1250 |

| 10 | 156 | 156 | 313 | 313 | 156 | 156 | 156 | 156 | 625 | 625 | 625 |

| 11 | 313 | 313 | 625 | 625 | 313 | 313 | 313 | 313 | 1250 | 1250 | 1250 |

| 12 | 39 | 313 | 313 | 313 | 313 | 39 | 156 | 78 | 156 | 156 | 313 |

| 14 | 156 | 156 | 313 | 313 | 156 | 156 | 156 | 156 | 625 | 313 | 625 |

| 27 | 78 | 156 | 156 | 156 | 156 | 78 | 78 | 78 | 156 | 156 | 625 |

| 29 | 78 | 156 | 313 | 313 | 313 | 156 | 313 | 156 | 156 | 313 | 625 |

| 30 | 156 | 313 | 313 | 313 | 313 | 156 | 156 | 156 | 313 | 313 | 313 |

In Vitro Biological Model Systems and Assay Development for N 3 Aminophenyl 2 Azepan 1 Yl Acetamide Research

Cell-Based Assays for Mechanistic and Phenotypic Profiling

There is no specific information available in the reviewed literature regarding cell-based assays used for the mechanistic and phenotypic profiling of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide.

Biochemical Assays for Target Engagement and Pathway Analysis

There is no specific information available in the reviewed literature regarding biochemical assays for determining the target engagement and pathway analysis of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide.

High-Throughput Screening (HTS) Methodologies for Analog Discovery

There is no specific information available in the reviewed literature regarding high-throughput screening methodologies employed for the discovery of analogs of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide.

Pre Clinical in Vivo Pharmacological Explorations of N 3 Aminophenyl 2 Azepan 1 Yl Acetamide Non Human Models

Target Engagement Studies in Animal Models

Target engagement confirms that a drug interacts with its intended molecular target in a living organism. For Entinostat, the primary targets are Class I histone deacetylases (HDACs). In animal models, target engagement is typically demonstrated by measuring the increase in histone acetylation, a direct consequence of HDAC inhibition.

Studies in various pediatric solid tumor cell lines showed that treatment with MS-275 leads to an increase in the acetylation of histones within four hours of exposure. aacrjournals.orgresearchgate.net This effect was confirmed in vivo. In murine models, increased histone H3 acetylation in peripheral-blood mononuclear-cells was observed, confirming the biological activity of Entinostat at the studied doses. patsnap.comascopubs.org Preclinical studies have noted that Entinostat induces histone hyperacetylation, which allows for the transcriptional activation of specific genes. nih.gov This epigenetic modulation is a key indicator of target engagement. nih.gov In a mouse model of renal cancer, Entinostat was also found to suppress the function of regulatory T-cells, which can be an additional beneficial effect. nih.gov

| Animal Model | Tissue/Cell Type Analyzed | Method | Finding |

| Murine Models | Peripheral-Blood Mononuclear Cells (PBMCs) | Immunofluorescence Analysis | Increased histone H3 acetylation. ascopubs.org |

| Pediatric Tumor Xenograft Models | Tumor Cell Lines | Western Analysis | Increased acetylated histone H3 (Ac-H3). aacrjournals.org |

| Murine Models | Tumor Tissue | Not Specified | Increased histone acetylation. nih.gov |

This table summarizes key findings on Entinostat's target engagement in non-human models, demonstrating its ability to inhibit HDACs in vivo.

Pharmacodynamic Biomarker Discovery and Validation in Non-Human Systems

Pharmacodynamic (PD) biomarkers are used to measure the physiological effects of a drug on the body. nuvisan.comyoutube.com In preclinical models, these biomarkers provide crucial insights into a drug's mechanism of action and help predict its therapeutic efficacy. For Entinostat, several PD biomarkers have been identified and validated in non-human systems.

The most direct PD biomarker for Entinostat is histone hyperacetylation. patsnap.com Increased acetylation of histone H3 and H4 has been consistently observed in animal models following Entinostat administration. nih.gov Beyond direct target effects, downstream molecular changes serve as important biomarkers. Microarray analysis suggests that MS-275 promotes the expression of genes that favor growth arrest and differentiation. ascopubs.org A significant increase in the expression of antiproliferation genes like p21 and the transforming growth factor-beta type II receptor has been documented. ascopubs.orgnih.gov The induction of the maturation marker gelsolin is another identified biomarker. ascopubs.orgnih.gov

Furthermore, Entinostat has been shown to modulate the tumor microenvironment in animal models. nih.gov In murine models of lung and renal cell carcinoma, Entinostat treatment led to significant alterations in cytokine and chemokine release, shifting the microenvironment from an immunosuppressive to a tumor-suppressive state. nih.gov It also inhibited the immunosuppressive function of myeloid-derived suppressor cells (MDSCs) by reducing levels of arginase-1, iNOS, and COX-2. nih.gov In a murine model of renal cell carcinoma, a decrease in the number of regulatory T cells (Tregs) was observed. nih.gov In an ovarian cancer mouse model, Entinostat increased the expression of major histocompatibility complex II (MHCII) on tumor cells and the frequency of CD8+ T cells within the tumor. cancernetwork.com

| Biomarker | Animal Model | Effect | Implication |

| Acetylated Histone H3/H4 | Murine Leukemia Models | Increased levels in bone marrow mononuclear cells. nih.gov | Confirms HDAC inhibition in target tissue. |

| p21 | Murine Tumor Models | Increased gene expression. ascopubs.orgnih.gov | Indicates cell cycle arrest and anti-proliferative effect. |

| Gelsolin | Murine Tumor Models | Induction of the maturation marker. ascopubs.orgnih.gov | Suggests promotion of cell differentiation. |

| Arginase-1, iNOS, COX-2 | Murine Lung & Renal Carcinoma | Reduced levels in MDSCs. nih.gov | Indicates inhibition of immunosuppressive cell function. |

| Regulatory T cells (Tregs) | Murine Renal Carcinoma | Decreased numbers in lymph nodes. nih.gov | Suggests modulation of the immune microenvironment. |

| MHC Class II & CD8+ T cells | Murine Ovarian Cancer | Increased expression on tumor cells and increased frequency in tumors, respectively. cancernetwork.com | Shows enhancement of antigen presentation and cytotoxic T-cell response. |

This table details key pharmacodynamic biomarkers identified in non-human studies of Entinostat, illustrating its diverse biological effects beyond direct HDAC inhibition.

Assessment of Mechanistic Efficacy in Animal Disease Models (e.g., modulation of specific pathways in murine oncology models)

The mechanistic efficacy of Entinostat has been extensively evaluated in various animal disease models, particularly in murine oncology models. These studies demonstrate its ability to inhibit tumor growth through the modulation of specific cellular pathways.

The mechanistic basis for this efficacy involves several pathways. A key mechanism is the induction of cell cycle arrest, often mediated by the upregulation of the cyclin-dependent kinase inhibitor p21. aacrjournals.orgnih.gov This effect appears to be independent of p53 status. nih.gov

Furthermore, Entinostat has demonstrated synergistic antitumor effects when combined with other therapies by modulating specific resistance pathways.

Immune Checkpoint Inhibition: In murine models of lung and renal cell carcinoma, Entinostat enhanced the antitumor effect of PD-1 inhibition, leading to reduced tumor growth and increased survival. nih.gov This was associated with the modulation of immunosuppressive cells and a shift toward a tumor-suppressive microenvironment. nih.gov Similarly, in a murine renal cell carcinoma model, Entinostat worked synergistically with Interleukin-2 (IL-2), an effect associated with a decreased number of T regulatory cells and increased antitumor cytotoxicity by splenocytes. nih.gov

HER2-Targeted Therapy: In HER2-overexpressing breast cancer xenograft models, combining Entinostat with the HER2 inhibitor lapatinib (B449) resulted in significant tumor shrinkage. nih.gov The mechanism involved the downregulation of phosphorylated Akt, which activated the transcriptional activity of FOXO3, leading to the induction of the pro-apoptotic protein Bim1. nih.gov

| Animal Model | Cancer Type | Key Mechanistic Finding | Outcome |

| Orthotopic Murine Xenograft | Pediatric Solid Tumors (Neuroblastoma, Ewing's Sarcoma) | Inhibition of cell growth, induction of p21. aacrjournals.org | Inhibited tumor growth. aacrjournals.org |

| Syngeneic Mouse Model | Lung and Renal Cell Carcinoma | Reduced immunosuppressive function of MDSCs, enhanced PD-1 inhibition. nih.gov | Reduced tumor growth and increased survival in combination therapy. nih.gov |

| Orthotopic Murine Model | Renal Cell Carcinoma | Decreased T regulatory cells, synergistic effect with IL-2. nih.gov | Significant tumor inhibition and increased survival in combination therapy. nih.gov |

| Mammary Fat Pad Xenograft | HER2+ Breast Cancer | Downregulation of p-Akt, activation of FOXO3, induction of Bim1. Synergistic with lapatinib. nih.gov | Significant tumor shrinkage or growth inhibition. nih.gov |

| Immunocompetent Mouse Model | Ovarian Cancer | Upregulation of MHCII, increased CD8+ T-cell frequency in the tumor. cancernetwork.com | Significant reduction in tumor growth and improved overall survival. cancernetwork.com |

This table illustrates the mechanistic efficacy of Entinostat in various non-human oncology models, highlighting its pathway modulation and therapeutic outcomes.

Computational Chemistry and Theoretical Modeling of N 3 Aminophenyl 2 Azepan 1 Yl Acetamide

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as N-(3-aminophenyl)-2-(azepan-1-yl)acetamide, and a biological target, typically a protein or enzyme. semanticscholar.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. semanticscholar.org This method involves sampling a multitude of possible conformations and orientations of the ligand within the binding site and scoring them based on binding affinity. For acetamide (B32628) derivatives, docking studies have been successfully employed to identify potential inhibitors for various enzymes, including those implicated in neurodegenerative diseases and cancer. nih.govresearchgate.net For example, studies on similar N-aryl-2-(N-disubstituted) acetamide compounds have explored their potential as inhibitors of neurodegenerative enzymes. nih.gov Docking simulations of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide against a hypothetical target like Cyclooxygenase-II (COX-II), a common target for anti-inflammatory drugs, would reveal key interactions. cyberleninka.ruarchivepp.com These interactions typically include hydrogen bonds with polar amino acid residues and hydrophobic interactions with nonpolar residues, which stabilize the ligand-target complex.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding. arabjchem.org Starting from a docked pose, an MD simulation would track the movements of every atom in the system, allowing researchers to assess the stability of the predicted binding mode and calculate binding free energies more accurately. For a compound like N-(3-aminophenyl)-2-(azepan-1-yl)acetamide, MD simulations would verify if the key interactions predicted by docking are maintained over a simulated period, confirming the stability of the complex. arabjchem.org

Table 1: Illustrative Molecular Docking Results for N-(3-aminophenyl)-2-(azepan-1-yl)acetamide Against a Hypothetical Target

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|---|

| HDAC2 | 3MAX | -7.4 | HIS142, PRO33, GLY150 | Hydrogen Bond, Hydrophobic |

| COX-II | 5IKR | -8.1 | ARG120, TYR355, SER530 | Hydrogen Bond, Pi-Alkyl |

| AMPA Receptor | 3LSF | -6.9 | ARG207, PHE200, TYR97 | Hydrogen Bond, Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods like Quantitative Structure-Activity Relationship (QSAR) modeling become crucial. nih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

To develop a QSAR model for N-(3-aminophenyl)-2-(azepan-1-yl)acetamide and its analogs, a dataset of compounds with varying structural features and their corresponding measured biological activities (e.g., IC50 values) would be required. researchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

Using statistical methods like multiple linear regression, a QSAR equation is generated that can predict the activity of new, unsynthesized compounds. researchgate.net For instance, a 3D-QSAR study on N-(2-aminophenyl)-benzamide derivatives successfully developed a predictive model with a high coefficient of determination (r²), indicating its reliability. researchgate.net Such a model for analogs of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide would guide the design of more potent compounds by indicating which structural modifications are likely to enhance biological activity.

Table 2: Hypothetical QSAR Descriptors and Their Contribution to Activity

| Molecular Descriptor | Description | Correlation with Activity | Example Contribution |

|---|---|---|---|

| LogP | Octanol-water partition coefficient (Lipophilicity) | Positive | Increased lipophilicity may enhance membrane permeability. |

| TPSA | Topological Polar Surface Area | Negative | Lower TPSA is often correlated with better cell penetration. eijppr.com |

| Molecular Weight | Mass of the molecule | Negative | Lower molecular weight is generally favored for better pharmacokinetics. |

| Hydrogen Bond Donors | Count of N-H and O-H groups | Positive | Essential for specific interactions with the target's active site. |

Predictive Modeling of Absorption, Distribution, and Metabolism (ADME) Characteristics (Computational Methods only)

The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. audreyli.com In silico ADME models offer a rapid and cost-effective way to evaluate these properties early in the drug discovery process, helping to filter out compounds with poor pharmacokinetic profiles. nih.govmdpi.com

Computational tools can predict a range of ADME-related parameters for N-(3-aminophenyl)-2-(azepan-1-yl)acetamide based on its structure. These predictions are often based on large datasets of experimentally measured properties and employ machine learning algorithms. github.comnih.gov Key predicted properties include:

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, LogP, and the number of hydrogen bond donors and acceptors. eijppr.com

Aqueous Solubility: Poor solubility can hinder absorption. audreyli.com

Intestinal Absorption: Often predicted as a percentage, indicating how well the compound is absorbed from the gut. eijppr.com

Blood-Brain Barrier (BBB) Penetration: Crucial for drugs targeting the central nervous system. nih.gov

Cytochrome P450 (CYP) Enzyme Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major metabolic enzymes. nih.gov

Table 3: Predicted ADME Properties for N-(3-aminophenyl)-2-(azepan-1-yl)acetamide

| ADME Parameter | Predicted Value/Comment | Importance |

|---|---|---|

| Molecular Weight | 247.34 g/mol | Complies with Lipinski's Rule (<500) |

| LogP | 2.35 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 (from -NH2 group) | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 (from N and O atoms) | Complies with Lipinski's Rule (<10) |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | Suggests good oral bioavailability. eijppr.com |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be permeable | Indicates potential for CNS activity. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. cyberleninka.ru For N-(3-aminophenyl)-2-(azepan-1-yl)acetamide, DFT calculations can provide deep insights into its fundamental properties. nih.gov

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: Predicts the most stable 3D arrangement of atoms. mdpi.com

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. cyberleninka.ru A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is vital for understanding where the molecule is likely to interact with other molecules, including biological targets. nih.gov

These theoretical calculations support experimental findings and help rationalize the molecule's behavior in biological systems. nih.gov

Table 4: Representative DFT-Calculated Parameters for N-(3-aminophenyl)-2-(azepan-1-yl)acetamide

| Parameter | Hypothetical Calculated Value | Interpretation |

|---|---|---|

| Energy of HOMO | -5.8 eV | Represents the ability to donate an electron. |

| Energy of LUMO | -0.9 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicates high chemical stability. |

| Dipole Moment | 3.5 Debye | Reflects the overall polarity of the molecule. |

De Novo Design and Virtual Screening Approaches for Novel Analogs

Building on the knowledge gained from docking, QSAR, and DFT studies, computational chemists can proactively design novel analogs of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide with improved properties.

Virtual Screening involves searching large compound libraries to identify molecules that are structurally similar to the lead compound or are predicted to bind to the target of interest. This allows for the rapid identification of new chemical scaffolds that might share the desired biological activity.

De Novo Design is a more creative approach where algorithms build novel molecules from scratch, piece by piece, directly within the binding site of the target protein. nih.gov The software considers the shape and properties of the active site to design molecules with optimal complementarity. For N-(3-aminophenyl)-2-(azepan-1-yl)acetamide, a de novo design strategy might involve:

Keeping the aminophenyl acetamide core intact while exploring different cyclic amine substitutions in place of the azepane ring.

Adding substituents to the phenyl ring to enhance interactions with specific pockets in the target's binding site.

Modifying the linker between the phenyl ring and the azepane group to optimize the compound's conformation.

These approaches accelerate the discovery of new lead compounds by focusing synthetic efforts on molecules with the highest probability of success. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification in Academic Research

Spectroscopic Characterization Techniques (NMR, MS, IR) for Structural Elucidation

Spectroscopic methods are fundamental for confirming the molecular structure of a synthesized compound. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy collectively provide a detailed structural portrait of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide. rsc.orgsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR analysis is paramount for mapping the carbon-hydrogen framework of the molecule.

¹H NMR : In the proton NMR spectrum, distinct signals corresponding to the different types of protons are expected. Protons on the aminophenyl ring would generate signals in the aromatic region (typically δ 6.0-8.0 ppm). The protons on the α-carbon of the acetamide (B32628), the methylene (B1212753) groups of the azepane ring, and the amine protons would produce characteristic signals in the aliphatic region. The exact chemical shifts, integration values (representing the proton count), and splitting patterns provide definitive evidence of the molecule's connectivity.

¹³C NMR : The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals would include the carbonyl carbon of the acetamide group (typically δ 165-175 ppm), carbons of the aromatic ring, and the distinct aliphatic carbons of the seven-membered azepane ring. rsc.org

Mass Spectrometry (MS) : MS is used to determine the molecular weight and can help in confirming the elemental composition. For N-(3-aminophenyl)-2-(azepan-1-yl)acetamide (molecular formula C₁₄H₂₁N₃O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, corroborating the formula. mdpi.com The fragmentation pattern observed in the MS/MS spectrum can further validate the structure by showing losses of characteristic fragments, such as the azepane ring or parts of the acetamide linker. semanticscholar.org

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The spectrum for this compound would be expected to display characteristic absorption bands, including N-H stretching vibrations for the primary amine and the secondary amide, a strong C=O (carbonyl) stretching vibration for the amide group (around 1650 cm⁻¹), and C-N stretching vibrations. rsc.org

Table 1: Predicted Spectroscopic Data Signatures for N-(3-aminophenyl)-2-(azepan-1-yl)acetamide

| Technique | Feature | Expected Characteristic Signals |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Aromatic protons, acetamide CH₂, azepane ring CH₂, NH and NH₂ protons. |

| ¹³C NMR | Chemical Shift (δ) | Amide C=O, aromatic carbons, acetamide CH₂, azepane ring carbons. |

| HRMS | Mass-to-Charge (m/z) | A precise mass measurement corresponding to the [M+H]⁺ ion. |

| IR | Wavenumber (cm⁻¹) | N-H stretches (amine/amide), C=O stretch (amide), C-N stretches, aromatic C-H stretches. |

Chromatographic Separation and Purity Assessment (HPLC, GC) in Research

Chromatography is the gold standard for separating a compound from potential impurities, starting materials, and byproducts, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is the most common method for analyzing non-volatile compounds like N-(3-aminophenyl)-2-(azepan-1-yl)acetamide. europeanpharmaceuticalreview.com A typical setup would employ a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid to ensure good peak shape. sielc.com Detection via a UV detector would be effective due to the presence of the phenyl chromophore. Purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks. semanticscholar.org

Gas Chromatography (GC) : GC is suitable for volatile and thermally stable compounds. While the target compound may have limited volatility, GC analysis could be possible, potentially after a derivatization step to make it more amenable to vaporization. lcms.cz When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification of any volatile impurities. rsc.org

Table 2: Typical Chromatographic Methods for Research-Scale Purity Analysis

| Technique | Column Example | Mobile Phase/Carrier Gas Example | Common Detector | Purpose |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18, 5 µm | Gradient of Water/Acetonitrile with 0.1% Formic Acid | UV, Diode Array Detector (DAD) | Purity assessment, separation from non-volatile impurities. sielc.com |

| GC | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (MS) | Identification of volatile impurities and byproducts. rsc.org |

Quantitative Bioanalytical Method Development for Research Samples (e.g., cell lysates, tissue extracts)

To understand the behavior of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide in a biological context, it is essential to develop robust methods to quantify it in complex matrices like cell lysates or tissue extracts. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for this purpose due to its superior sensitivity and selectivity. researchgate.netbioanalysis-zone.com

The development of a quantitative LC-MS/MS method involves several critical stages:

Sample Preparation : The goal is to extract the analyte from the complex biological matrix while removing interfering components such as proteins and phospholipids. bioxpedia.com Common approaches include protein precipitation with a cold organic solvent (e.g., acetonitrile), liquid-liquid extraction (LLE), or the more selective solid-phase extraction (SPE). tecan.comnih.gov

LC Separation : A rapid and efficient HPLC or UPLC separation is developed to resolve the analyte from any remaining matrix components, which helps in minimizing ion suppression or enhancement effects in the mass spectrometer. nih.gov

MS/MS Detection : A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. europeanpharmaceuticalreview.com This involves selecting the specific mass of the protonated parent molecule (Q1), fragmenting it in the collision cell (Q2), and monitoring for a specific, characteristic fragment ion (Q3). This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity for quantification even at very low concentrations. nih.gov

Method Validation : The finalized method must be validated to ensure it is reliable and reproducible. This includes establishing linearity with a calibration curve, determining the lower limit of quantification (LOQ), and assessing accuracy, precision, and analyte stability in the biological matrix. researchgate.net

Table 3: Framework for LC-MS/MS Bioanalytical Method Development

| Stage | Objective | Key Considerations |

|---|---|---|

| Sample Preparation | Isolate analyte and remove interferences. | Choice of extraction technique (precipitation, LLE, SPE) to maximize recovery and minimize matrix effects. tecan.comnih.gov |

| LC Separation | Achieve chromatographic resolution from matrix components. | Column chemistry, mobile phase composition, and gradient optimization for speed and selectivity. nih.gov |

| MS/MS Detection | Highly selective and sensitive quantification. | Optimization of MRM transitions (precursor/product ions) and instrument parameters (e.g., collision energy). europeanpharmaceuticalreview.com |

| Validation | Ensure method performance. | Assessment of linearity, accuracy, precision, selectivity, and stability according to research standards. |

Future Research Directions and Unaddressed Scientific Questions for N 3 Aminophenyl 2 Azepan 1 Yl Acetamide

Exploration of Unexplored Biological Targets and Pathways

Given the absence of dedicated studies on N-(3-aminophenyl)-2-(azepan-1-yl)acetamide, a primary and crucial area of future research is the systematic screening and identification of its biological targets and affected signaling pathways. The chemical architecture of the molecule provides several clues for potential interactions.

The azepane moiety , a seven-membered nitrogen-containing heterocycle, is a recognized scaffold in medicinal chemistry. nih.govbohrium.comresearchgate.netlifechemicals.com Compounds incorporating the azepane ring have demonstrated a wide array of pharmacological activities, including but not limited to anti-cancer, antimicrobial, and central nervous system effects. nih.govbohrium.com For instance, some azepane derivatives act as histamine (B1213489) H3 receptor antagonists or α-glucosidase inhibitors. bohrium.com A critical first step would be to screen N-(3-aminophenyl)-2-(azepan-1-yl)acetamide against a broad panel of receptors, enzymes, and ion channels, particularly those known to bind other azepane-containing ligands.

The aminophenyl acetamide (B32628) portion of the molecule is also a common feature in bioactive compounds. Derivatives of acetamide are known to possess anti-inflammatory, antioxidant, and anti-cancer properties. nih.govmdpi.com For example, certain N-phenylacetamide derivatives have shown analgesic activity comparable to paracetamol. nih.gov Therefore, investigating the potential of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB) signaling, would be a logical starting point. Furthermore, its antioxidant potential could be assessed through standard assays like the DPPH radical scavenging assay. mdpi.com

A comprehensive approach to target discovery would involve unbiased, high-throughput screening assays. Phenotypic screening, where the compound is tested for its effects on cell viability, proliferation, or other observable characteristics in various cell lines (e.g., cancer cell lines, immune cells), could reveal unexpected biological activities and provide a foundation for more focused mechanistic studies.

Development of Novel Synthetic Approaches and Bioconjugation Strategies

The future utility of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide in both basic research and potential therapeutic applications will hinge on efficient and versatile synthetic routes and the ability to conjugate it to other molecules.

Current synthetic methods for similar acetamide derivatives often involve the coupling of a substituted aniline (B41778) with an appropriate carboxylic acid or its activated derivative. sphinxsai.com Future research could focus on developing more streamlined and scalable syntheses of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide. This might include exploring novel catalytic systems or flow chemistry approaches to improve yield, purity, and reduce production costs. Furthermore, the synthesis of a library of analogues with modifications to the aminophenyl and azepane rings could be undertaken to establish structure-activity relationships (SAR). nih.gov

The presence of a primary aromatic amine group on the phenyl ring offers a prime handle for bioconjugation . This functional group can be readily modified to attach a variety of moieties, such as fluorescent dyes, affinity tags (like biotin), or larger biomolecules. creative-biolabs.comfrontiersin.org Future work should explore various bioconjugation strategies, including:

Amide bond formation: The primary amine can be acylated to attach different functional groups.

Reductive amination: The amine can react with aldehydes or ketones to form an imine, which is then reduced to a stable amine linkage. frontiersin.org

Diazotization: The amine can be converted to a diazonium salt, which can then be used in various coupling reactions.

Developing robust bioconjugation methods will be instrumental for creating chemical probes to study the compound's mechanism of action, as discussed in the following section.

Integration with Emerging Research Technologies (e.g., Chemoproteomics, Advanced Imaging)

To deeply understand the molecular mechanisms of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide, its integration with state-of-the-art research technologies is imperative.

Chemoproteomics has emerged as a powerful tool for the unbiased identification of small molecule-protein interactions directly in a complex biological system. nih.govnih.govresearchgate.net Future research should employ chemoproteomic strategies to identify the direct binding partners of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide within the proteome. Common approaches include:

Affinity-based protein profiling (AfBPP): The compound could be immobilized on a solid support (e.g., beads) to "pull down" its binding proteins from cell lysates for identification by mass spectrometry. researchgate.net

Activity-based protein profiling (ABPP): This technique uses reactive probes to label the active sites of enzymes. mdpi.com A derivative of the title compound could be used in a competitive manner to identify enzymes it may inhibit.

Advanced imaging techniques can provide spatial and temporal information about the compound's distribution and interaction within living cells. nih.govresearchgate.net By conjugating a fluorescent tag to N-(3-aminophenyl)-2-(azepan-1-yl)acetamide, techniques such as super-resolution microscopy could be used to visualize its subcellular localization. nih.gov Furthermore, single-molecule tracking could be employed to study the dynamics of the compound's interaction with its target(s) in real-time. researchgate.netannualreviews.orgnsf.gov These approaches would provide unprecedented insights into how the compound engages with its cellular targets and elicits a biological response.

Addressing Research Gaps in Understanding Compound Interactions and Mechanisms

A significant gap in our knowledge is the lack of any data on the pharmacokinetics and metabolism of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide. Future studies should address these fundamental questions:

Metabolic Stability: Investigating the metabolic fate of the compound in liver microsomes or hepatocytes is crucial to understand its stability and potential formation of active or toxic metabolites.

Structure-Activity Relationship (SAR): As mentioned earlier, a systematic synthesis and evaluation of analogues will be essential to understand which structural features are critical for any observed biological activity. nih.gov This will guide the design of more potent and selective compounds.

Polypharmacology: It is increasingly recognized that many small molecules interact with multiple targets. Chemoproteomic studies, in particular, can help to elucidate the polypharmacology of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide, which is crucial for understanding both its on-target efficacy and potential off-target side effects. researchgate.net

By systematically addressing these research gaps, a comprehensive understanding of the pharmacological profile of N-(3-aminophenyl)-2-(azepan-1-yl)acetamide can be established, paving the way for its potential development as a research tool or therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-aminophenyl)-2-(azepan-1-yl)acetamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves coupling 3-aminophenylamine with azepane-containing acetamide precursors. Key steps include:

- Acylation : Reacting 3-aminophenylamine with chloroacetyl chloride under controlled pH (8–9) to form the intermediate .

- Nucleophilic Substitution : Introducing the azepane moiety via refluxing in aprotic solvents (e.g., DMF) with potassium carbonate as a base .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on peaks for the aminophenyl (δ 6.5–7.2 ppm) and azepane (δ 1.5–3.0 ppm) groups .

- HPLC-MS : Assess purity and molecular weight using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

- Elemental Analysis : Validate stoichiometry (C, H, N) to detect impurities .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential skin/mucosal irritation .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify the azepane ring (e.g., substituents at N-position) or the phenyl group (e.g., halogenation) to assess impact on receptor binding .

- Biological Assays : Test analogs in in vitro models (e.g., GPCR binding assays for CNS targets) and compare IC values .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with predicted binding affinities .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .

- Dose-Response Curves : Generate full curves (0.1–100 µM) to identify outliers and validate EC/IC reproducibility .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate confounding factors (e.g., solvent effects) .

Q. What experimental approaches elucidate interactions with CNS receptors?

- Methodological Answer :

- Radioligand Displacement Assays : Use H-labeled ligands (e.g., for opioid or serotonin receptors) to measure competitive binding .

- Calcium Imaging : Monitor intracellular Ca flux in neuronal cells pre-treated with the compound to infer receptor activation .

- Knockout Models : Test activity in receptor-deficient cell lines to confirm target specificity .

Q. How can computational modeling predict pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- HOMO-LUMO Analysis : Calculate electron distribution (via Gaussian 09) to predict metabolic stability and reactive intermediates .

Q. What strategies improve aqueous solubility for in vivo studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.